![molecular formula C18H20N6OS B4651605 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4651605.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain protein kinases, making it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of BTA-EG6 involves its ability to selectively bind to and inhibit the activity of certain protein kinases. Specifically, BTA-EG6 has been shown to target the ATP-binding site of the kinases, preventing them from phosphorylating their downstream targets. This results in the inhibition of various cellular processes that are regulated by these kinases.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects, depending on the specific protein kinases that it targets. In cancer cells, BTA-EG6 has been shown to induce apoptosis and inhibit cell growth and proliferation. In other cell types, BTA-EG6 has been shown to regulate autophagy and other cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTA-EG6 in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific roles of these kinases in various cellular processes. However, one limitation of using BTA-EG6 is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of BTA-EG6 in scientific research. One area of interest is the development of more potent and selective inhibitors that can target specific protein kinases with greater efficacy. Additionally, BTA-EG6 and other protein kinase inhibitors may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of BTA-EG6 and other protein kinase inhibitors.
Scientific Research Applications
BTA-EG6 has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer. Additionally, BTA-EG6 has been used to study the role of protein kinases in various other cellular processes, including apoptosis and autophagy.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(20-14-4-5-16-17(11-14)22-26-21-16)13-24-9-7-23(8-10-24)12-15-3-1-2-6-19-15/h1-6,11H,7-10,12-13H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBNGXCWOZOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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